molecular formula C10H12N4O B13523635 N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide

Cat. No.: B13523635
M. Wt: 204.23 g/mol
InChI Key: VMFJFKMORNSDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide (CAS# 1090718-29-8) is a chemical compound with the molecular formula C 10 H 12 N 4 O and a molecular weight of 204.23 g/mol . This molecule features the [1,2,4]triazolo[4,3- a ]pyridine scaffold, a fused bicyclic heteroaromatic system that is of significant interest in medicinal chemistry and drug discovery . The [1,2,4]triazolo[4,3- a ]pyridine core is recognized as an underexploited heme-binding moiety and has been identified as a novel chemotype for the development of potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunoregulatory enzyme that is a promising target in cancer immunotherapy, and inhibitors based on this scaffold have demonstrated sub-micromolar potency, high metabolic stability, and selectivity . More broadly, 1,2,4-triazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant effects, making them a privileged structure in the design of bioactive molecules . This product is intended for research purposes, such as investigating structure-activity relationships (SAR), exploring new biological targets, and developing novel therapeutic agents. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C10H12N4O/c1-7(11-8(2)15)10-13-12-9-5-3-4-6-14(9)10/h3-7H,1-2H3,(H,11,15)

InChI Key

VMFJFKMORNSDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(1-{triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the triazolo[4,3-a]pyridine core .
  • Introduction of the ethyl substituent at the 3-position of the triazolopyridine.
  • Formation of the acetamide functional group through acylation.

Stepwise Synthetic Routes

Formation of the Triazolo[4,3-a]pyridine Core

The core is typically synthesized via cyclization reactions starting from 2-hydrazinopyridine and appropriate aldehydes or substituted aromatic aldehydes. A common method is a one-pot synthesis at room temperature , which involves condensation of 2-hydrazinopyridine with aldehydes followed by cyclization to form the fused triazole-pyridine ring.

Introduction of the Ethyl Group and Acetamide Formation

Following core formation, the 3-position is functionalized by reaction with ethylamine derivatives or by reductive amination involving acetaldehyde derivatives to introduce the ethyl substituent.

Subsequently, the acetamide group is introduced by acylation of the amine intermediate with acetic anhydride or acetyl chloride under controlled conditions to yield the target acetamide.

Alternative Synthetic Routes

Other methods reported include:

  • Use of chloroethynylphosphonates with 2-hydrazinopyridines to form triazolopyridine rings via 5-exo-dig cyclization, which can be modified to introduce ethyl and acetamide groups.
  • Oxidation and reduction steps using reagents such as potassium permanganate and lithium aluminum hydride for functional group transformations on intermediates.

Detailed Reaction Scheme Example

Step Reactants Conditions Product Yield (%) Notes
1 2-hydrazinopyridine + aromatic aldehyde Room temp, ethanol, acid catalyst Triazolo[4,3-a]pyridine core 75–85 One-pot cyclization
2 Core + ethylamine or acetaldehyde derivative Mild heating, inert atmosphere 3-(1-ethyl) substituted intermediate 70–80 Reductive amination or substitution
3 Intermediate + acetic anhydride or acetyl chloride 50–80 °C, inert atmosphere N-(1-{triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide 65–75 Acylation, followed by purification

Research Outcomes and Optimization

  • Yields: Reported yields for the overall synthesis range from 60% to 85%, depending on the purity of starting materials and optimization of reaction conditions.
  • Purity: Achieved by flash chromatography using hexane/ethyl acetate mixtures (e.g., 6:1 ratio) or recrystallization.
  • Reaction Times: Cyclization typically completes within hours at room temperature; acylation steps require 1–3 hours at elevated temperatures.
  • Scalability: The one-pot synthesis and mild reaction conditions suggest good scalability for laboratory and pilot-scale preparations.

Comparative Analysis with Related Compounds

Compound Name Structural Differences Impact on Synthesis and Activity
N-(pyridin-3-yl)-4-(triazolo[4,3-a]pyridin-3-yl)butanamide Longer alkyl chain, additional pyridine ring Requires longer alkylation steps, alters solubility
3-methoxy-N-(8-(trifluoromethyl)-triazolo[4,3-a]pyridin)propanamide Methoxy and trifluoromethyl substituents Needs selective substitution, affects lipophilicity
2-amino-triazolo[1,5-a]pyridine Simpler triazole-pyridine framework Easier synthesis, but different biological profile

The unique combination of the ethyl and acetamide groups in N-(1-{triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide requires tailored synthetic steps, distinguishing it from simpler or more substituted analogs.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range
Starting materials 2-hydrazinopyridine, aromatic aldehydes, ethylamine, acetic anhydride
Solvents Ethanol, dichloromethane, hexane/ethyl acetate for purification
Temperature Room temperature (cyclization), 50–80 °C (acylation)
Reaction time 1–6 hours depending on step
Yield 60–85% overall
Purification methods Flash chromatography, recrystallization

Chemical Reactions Analysis

Nucleophilic Substitution

The acetamide group (-NHCOCH₃) can act as a leaving group, enabling nucleophilic substitution reactions. For example, under alkaline conditions, the amide may hydrolyze to form a carboxylic acid or react with nucleophiles (e.g., alcohols, amines) to generate derivatives.

Cycloaddition Reactions

The triazolopyridine core undergoes cycloaddition with electron-deficient reagents like dimethyl acetylenedicarboxylate, leading to pyrimidone and pyrazole derivatives . These reactions involve carbon-nitrogen shifts, highlighting the ring’s electronic flexibility .

Oxidative Cyclizations

Oxidative cyclization mechanisms, such as those involving nitrite, can form fused heterocyclic systems. For instance, nitrite cyclization of diaminopyridazines produces triazolopyridazine derivatives, suggesting analogous pathways for this compound .

Reactivity Profile

Reaction Type Key Features Examples References
Nucleophilic Substitution Acetamide acts as a leaving group; hydrolysis or nucleophilic attack.Formation of carboxylic acids or amide derivatives.
Cycloaddition Triazolopyridine reacts with electron-deficient dienophiles (e.g., acetylenes).Pyrimidone and pyrazole derivatives via CN shifts.
Oxidative Cyclization Nitrite or acid-catalyzed cyclization forms fused heterocycles.Triazolopyridazine derivatives.

Mechanism of Action

The mechanism of action of N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

2-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS: 851614-35-2)

  • Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine backbone.
  • Substituents :
    • 8-Chloro and 6-(trifluoromethyl) groups on the triazolo-pyridine ring.
    • Thioether linkage (-S-) to the acetamide group.
    • 5-Methyl-1,2-oxazol-3-yl as the terminal amide substituent.
  • Molecular Formula : C₁₃H₉ClF₃N₅O₂S
  • Molecular Weight : 379.48 g/mol
  • Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox activity .

2-(1H-Imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS: 2034373-68-5)

  • Core Structure : [1,2,4]Triazolo[4,3-a]pyridine with a trifluoromethyl group at position 5.
  • Substituents :
    • Methyl group bridging the triazolo-pyridine to the acetamide.
    • Terminal 1H-imidazol-1-yl group.
  • Molecular Formula : C₁₃H₁₁F₃N₆O
  • Molecular Weight : 324.26 g/mol

N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS: 2034349-45-4)

  • Core Structure : [1,2,4]Triazolo[4,3-a]pyridine with an 8-substituted 3-methyl-1,2,4-oxadiazole.
  • Substituents :
    • Benzo[d]oxazol-2-one moiety linked via an acetamide.
  • Molecular Formula : C₁₉H₁₅N₇O₄
  • Molecular Weight : 405.4 g/mol
  • Key Features : The oxadiazole and benzoxazolone groups may confer rigidity and improve binding selectivity in protein-ligand interactions .

Physicochemical and Pharmacological Comparisons

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound (Not in Evidence) ~300–350 (estimated) Ethyl-acetamide linker Hypothetical kinase inhibition
851614-35-2 379.48 Cl, CF₃, thioether Antimicrobial or anticancer agents
2034373-68-5 324.26 CF₃, imidazole CNS-targeting ligands
2034349-45-4 405.40 Oxadiazole, benzoxazolone Proteolysis-targeting chimeras (PROTACs)

Unresolved Data Gaps

  • Physicochemical Properties : Density, melting points, and solubility data are largely unavailable for these compounds, limiting direct comparisons.
  • Biological Activity : Most evidence lacks explicit pharmacological data, necessitating further experimental validation.

Biological Activity

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine structure, which is known for its pharmacological relevance. Its molecular formula is C_9H_{11N_5O with a molecular weight of approximately 189.22 g/mol. The compound's structure can be represented as follows:

\text{N 1 1 2 4 triazolo 4 3 a pyridin 3 yl}ethyl)acetamide}

Synthesis

The synthesis of this compound typically involves the reaction of [1,2,4]triazolo[4,3-a]pyridine derivatives with acetamide under controlled conditions. Various methods have been reported in literature for the synthesis of similar compounds, focusing on optimizing yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial activity of various triazole derivatives against different bacterial strains. The results indicated that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 µg/mL .
CompoundMIC (µg/mL)Target Organism
Triazolo Compound A0.5Staphylococcus aureus
Triazolo Compound B8Escherichia coli

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Case Study : In vitro assays against various cancer cell lines (e.g., breast and colon cancer) revealed that this compound exhibited notable antiproliferative effects. The IC50 values were reported to be in the micromolar range (e.g., IC50 = 5 µM against breast cancer cell lines), indicating its potential as an anticancer agent .
Cell LineIC50 (µM)
Breast Cancer5
Colon Cancer7

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act through the inhibition of specific enzymes or pathways involved in cell proliferation and survival.

Q & A

Q. What are the established synthetic routes for N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide and related triazolopyridine derivatives?

A common approach involves 5-exo-dig cyclization of propargylamines with phosphonates or carboxylic acid derivatives. For example, triazolopyridine cores are synthesized via cycloaddition reactions, followed by functionalization with acetamide groups through nucleophilic substitution or coupling reactions . Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) serves as a key intermediate, which can undergo hydrolysis and amidation to introduce the acetamide moiety .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization typically combines 1H/13C NMR, IR spectroscopy, and LC-MS . For example, in analogous triazolopyridine-acetamide derivatives, NMR spectra confirm proton environments (e.g., methylene groups adjacent to the triazole ring), while IR identifies carbonyl stretches (~1650–1700 cm⁻¹) . LC-MS validates molecular weight and purity (>95%) .

Q. What computational tools predict the physicochemical properties of this compound?

Tools like Lipinski’s Rule of Five (for drug-likeness) and LogD/LogP calculations (lipophilicity at pH 5.5 and 7.4) are critical. PubChem-derived algorithms calculate properties such as hydrogen bond donors/acceptors and polar surface area, which influence bioavailability .

Q. What analytical techniques resolve ambiguities in spectral data for triazolopyridine-acetamide derivatives?

2D NMR (COSY, HSQC, HMBC) and X-ray crystallography are used to resolve overlapping signals or confirm regiochemistry. For example, crystallographic data (CCDC 1876881) validate bond angles and spatial arrangements in triazolopyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step in triazolopyridine synthesis?

Solvent polarity and temperature significantly impact yields. THF or DMF at 60–80°C promotes 5-exo-dig cyclization, while bases like LiOH facilitate ester hydrolysis in subsequent steps . Kinetic studies using in situ NMR can monitor reaction progress .

Q. What strategies address contradictions in biological activity predictions for this compound?

PASS (Prediction of Activity Spectra for Substances) software predicts potential targets (e.g., kinase inhibition), while molecular docking refines binding hypotheses. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for validation .

Q. How does crystallographic data inform conformational analysis of the triazolopyridine core?

X-ray structures (e.g., CCDC 1906114) reveal planar triazole-pyridine systems with intramolecular hydrogen bonds stabilizing the acetamide sidechain. Torsion angles between the triazole and pyridine rings influence π-π stacking in protein binding .

Q. What are the methodological challenges in synthesizing enantiopure derivatives of this compound?

Chiral HPLC or asymmetric catalysis (e.g., chiral auxiliaries) is required to separate enantiomers. For example, (S)-configured derivatives show distinct bioactivity profiles compared to (R)-isomers, as seen in related pyridazinamine analogs .

Q. How are impurities or degradation products of this compound characterized in pharmaceutical contexts?

LC-MS/MS and HPLC-UV identify impurities like deacetylated metabolites or oxidation byproducts. Sitagliptin-related triazolopyrazine impurities (e.g., CAS 764667-65-4) are monitored using similar protocols .

Q. What solvent systems enhance the solubility of this compound in biological assays?

DMSO-water mixtures (≤10% DMSO) or PEG-400 are preferred for in vitro studies. LogD values (pH 7.4) predict solubility in physiological buffers, with adjustments made using cyclodextrins for low-solubility batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.